2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the thiadiazole and furan rings. The final steps involve the addition of the amino and nitrophenoxy groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, thiadiazole-containing molecules, and furan-based compounds. Examples include:
- 2-amino-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-{5-[(4-nitrophenoxy)methyl]-2-furyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-amino-1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-{5-[(4-nitrophenoxy)methyl]-2-furyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O5S2/c1-14(2)38-26-30-29-25(39-26)31-19-4-3-5-20(33)23(19)22(18(12-27)24(31)28)21-11-10-17(37-21)13-36-16-8-6-15(7-9-16)32(34)35/h6-11,14,22H,3-5,13,28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNWOLJREPTWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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